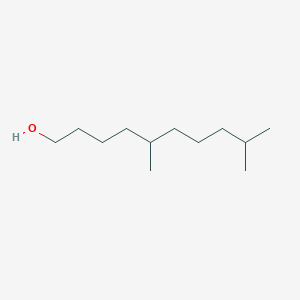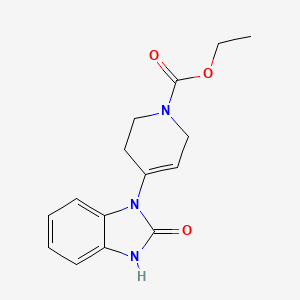![molecular formula C14H11Cl2NO3 B14420030 Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate CAS No. 80199-29-7](/img/structure/B14420030.png)
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is a chemical compound with significant applications in various fields. It is characterized by its unique structure, which includes a carbamate group attached to a chlorinated phenyl ring. This compound is known for its potential use in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3-chlorophenoxy)aniline with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl carbamates, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 4-chloro-3-methyl-: This compound shares a similar chlorinated phenyl structure but lacks the carbamate group.
4-Chloro-3-methylphenol: Another similar compound with a chlorinated phenyl ring but different functional groups.
Uniqueness
Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
| 80199-29-7 | |
Formule moléculaire |
C14H11Cl2NO3 |
Poids moléculaire |
312.1 g/mol |
Nom IUPAC |
methyl N-[3-chloro-4-(3-chlorophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-14(18)17-10-5-6-13(12(16)8-10)20-11-4-2-3-9(15)7-11/h2-8H,1H3,(H,17,18) |
Clé InChI |
OLMXIHZBBVAERZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC(=C(C=C1)OC2=CC(=CC=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)

